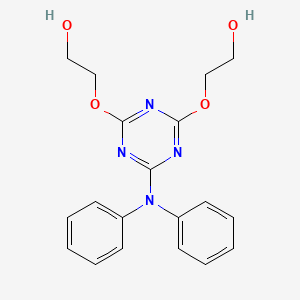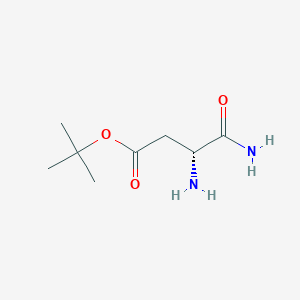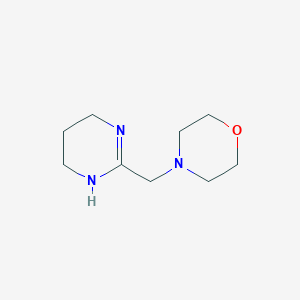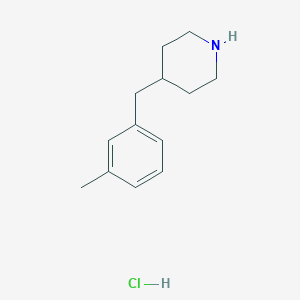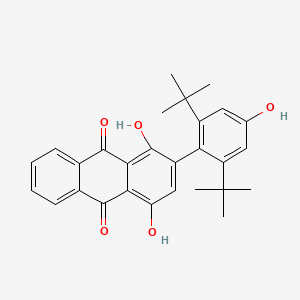
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and phenol derivatives, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with phenolic compounds under controlled conditions. One common method includes the use of 2,6-di-tert-butyl-4-hydroxybenzaldehyde and 1,4-dihydroxyanthraquinone as starting materials. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenolic and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and other materials to enhance their durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione involves its ability to donate and accept electrons, making it an effective antioxidant. The compound can scavenge free radicals and prevent oxidative damage to cells and materials. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxyphenyl acetate
- 2,6-Di-tert-butyl-4-hydroxymethylphenol
- 2,6-Di-tert-butyl-4-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione stands out due to its unique combination of anthracene and phenol moieties
Propiedades
Fórmula molecular |
C28H28O5 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-(2,6-ditert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H28O5/c1-27(2,3)18-11-14(29)12-19(28(4,5)6)21(18)17-13-20(30)22-23(26(17)33)25(32)16-10-8-7-9-15(16)24(22)31/h7-13,29-30,33H,1-6H3 |
Clave InChI |
SNCAKOZIFNOZHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
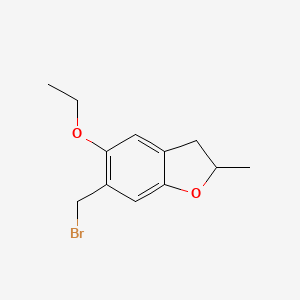
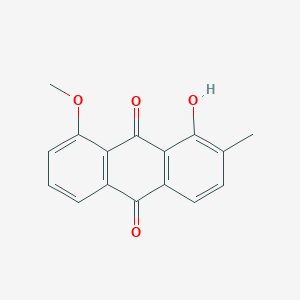
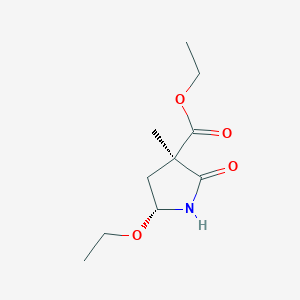
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)

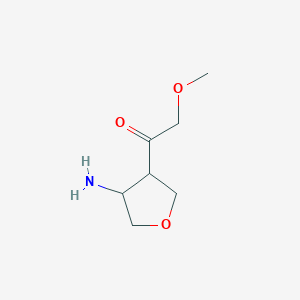
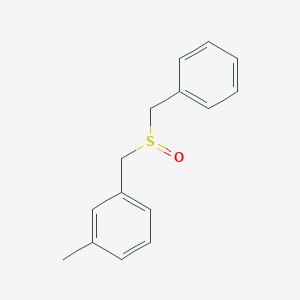
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
